2-amino-9-(2-hydroxyethoxymethyl)-3H-purin-6-one
Overview
Description
2-Amino-9-(2-hydroxyethoxymethyl)-3H-purin-6-one is a synthetic purine nucleoside analogue. It is widely known for its antiviral properties, particularly against herpes simplex viruses. This compound is a derivative of guanine and is used in various pharmaceutical applications due to its ability to inhibit viral DNA replication.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-9-(2-hydroxyethoxymethyl)-3H-purin-6-one typically involves the alkylation of guanine derivatives. One common method starts with commercial N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide. The process uses an acid-catalyzed phase transfer catalysis to produce selective alkylation at the 9 position of the guanine ring .
Industrial Production Methods: Industrial production often involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of phase transfer catalysis is common to ensure efficient and selective reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can occur at the purine ring, altering its electronic properties.
Substitution: Nucleophilic substitution reactions are common, especially at the amino group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine nucleosides.
Scientific Research Applications
2-Amino-9-(2-hydroxyethoxymethyl)-3H-purin-6-one is extensively used in scientific research due to its antiviral properties. It is used in:
Chemistry: As a model compound for studying nucleoside analogues.
Biology: To study viral replication mechanisms.
Medicine: As an antiviral agent in the treatment of herpes simplex infections.
Industry: In the development of antiviral drugs and formulations.
Mechanism of Action
The compound exerts its effects by inhibiting viral DNA polymerase. It gets incorporated into the viral DNA chain, leading to chain termination. This prevents the virus from replicating its genetic material, thereby inhibiting its proliferation .
Comparison with Similar Compounds
Acyclovir: Another guanine analogue with similar antiviral properties.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Famciclovir: A guanine analogue used to treat herpes zoster and herpes simplex.
Uniqueness: 2-Amino-9-(2-hydroxyethoxymethyl)-3H-purin-6-one is unique due to its specific structure, which allows for selective inhibition of viral DNA polymerase. Its hydroxyl group provides additional sites for chemical modification, enhancing its antiviral activity .
Properties
IUPAC Name |
2-amino-9-(2-hydroxyethoxymethyl)-3H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUXAQIIEYXACX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COCCO)NC(=NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1COCCO)NC(=NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.